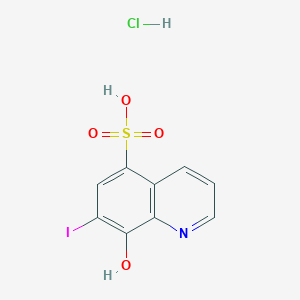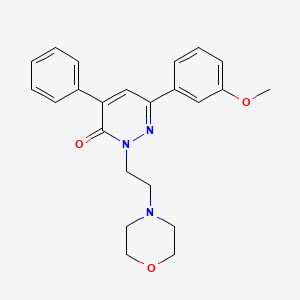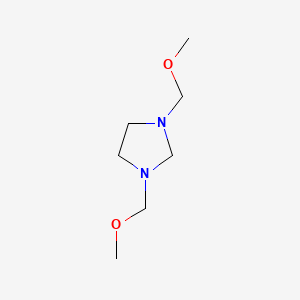
1,3-Bis(methoxymethyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(methoxymethyl)imidazolidine is a heterocyclic organic compound that features an imidazolidine ring substituted with methoxymethyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(methoxymethyl)imidazolidine can be synthesized through a multi-step process involving the reaction of imidazolidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The general reaction scheme is as follows:
Formation of Imidazolidine: Imidazolidine is prepared by the cyclization of ethylenediamine with formaldehyde.
Methoxymethylation: The imidazolidine is then reacted with methoxymethyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methoxymethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can yield imidazolidines with different substituents.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxymethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,3-Bis(methoxymethyl)imidazolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(methoxymethyl)imidazolidine involves its interaction with specific molecular targets. The methoxymethyl groups can enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(hydroxymethyl)imidazolidine: Similar structure but with hydroxymethyl groups instead of methoxymethyl groups.
1,3-Dimethylimidazolidine: Features methyl groups instead of methoxymethyl groups.
1,3-Bis(ethoxymethyl)imidazolidine: Contains ethoxymethyl groups instead of methoxymethyl groups.
Uniqueness
1,3-Bis(methoxymethyl)imidazolidine is unique due to the presence of methoxymethyl groups, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
112476-06-9 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1,3-bis(methoxymethyl)imidazolidine |
InChI |
InChI=1S/C7H16N2O2/c1-10-6-8-3-4-9(5-8)7-11-2/h3-7H2,1-2H3 |
InChI Key |
HGQSNMTUSGIWTJ-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCN(C1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)
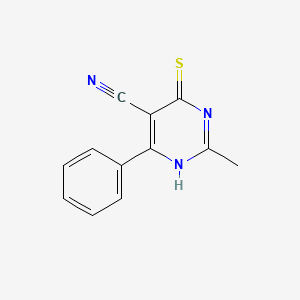
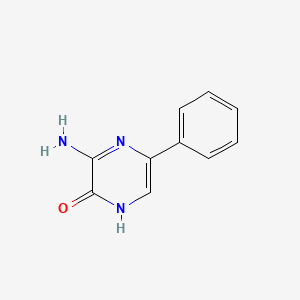
![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)

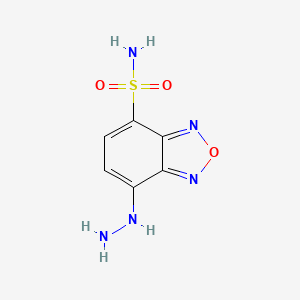

![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
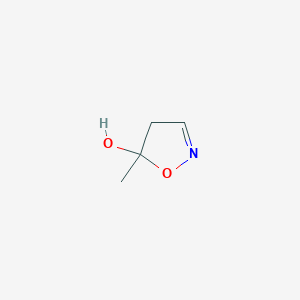
![2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B15213247.png)
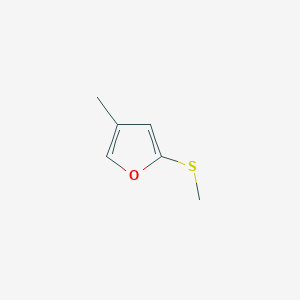
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
